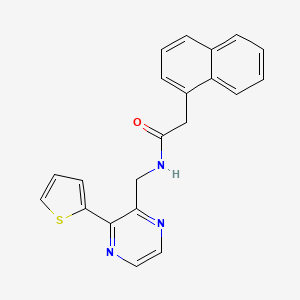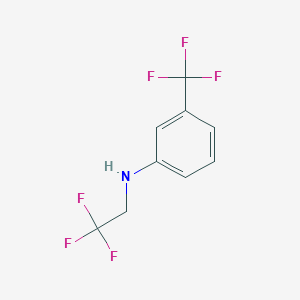
N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C9H7F6N . It contains an aniline group (a benzene ring attached to an amine group), a trifluoroethyl group (a two-carbon chain with three fluorine atoms attached), and a trifluoromethyl group (a carbon with three fluorine atoms attached) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aniline group, the trifluoroethyl group, and the trifluoromethyl group. The presence of multiple fluorine atoms would likely result in a highly polar molecule, given the high electronegativity of fluorine .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the aniline group and the fluorine atoms. The aniline group can participate in various reactions typical of aromatic amines, while the fluorine atoms can be involved in reactions typical of organofluorine compounds .Applications De Recherche Scientifique
Silver(I)-Catalyzed N-Trifluoroethylation of Anilines
A significant application of N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline derivatives involves the silver(I)-catalyzed N-trifluoroethylation of anilines. This process employs 2,2,2-trifluorodiazoethane, suggesting a mechanism involving migratory insertion of a silver carbene. This method provides a direct approach to synthesizing trifluoroethylated aniline derivatives, which are crucial in various chemical domains (Luo et al., 2015).
Applications in Synthesis of Fluorenones and Quinazoline
Another application includes the use of 3,5-bis(trifluoromethyl)aniline as a monodentate transient directing group in palladium-catalyzed cross-coupling reactions. This process efficiently synthesizes symmetrical and unsymmetrical 9-fluorenones, showcasing excellent regioselectivities and broad functional group compatibility. Additionally, the process facilitates the synthesis of valuable quinazoline and fused isoindolinone scaffolds, indicating its utility in creating complex organic structures (Wang et al., 2019).
Synthesis of Trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones
The compound also finds its use in synthesizing 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones. The synthesis involves reacting N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines with diethyl malonate, followed by specific hydrolysis and decarboxylation steps, showcasing its role in generating complex fluorinated compounds (Gong & Kato, 2004).
Propriétés
IUPAC Name |
N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)5-16-7-3-1-2-6(4-7)9(13,14)15/h1-4,16H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIFIBWSSSOXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201466-87-7 |
Source


|
| Record name | N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(4-phenoxyphenyl)propanamide](/img/structure/B2821352.png)
![4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B2821354.png)
![1-[4-[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2821355.png)
![(1R,2S,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/structure/B2821356.png)
![2H-[1]Benzopyrano[4,3-c]pyridazin-3(5H)-one](/img/structure/B2821358.png)
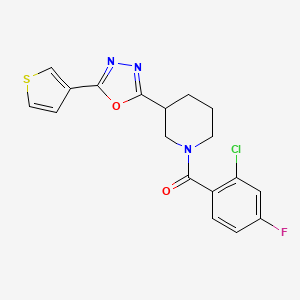
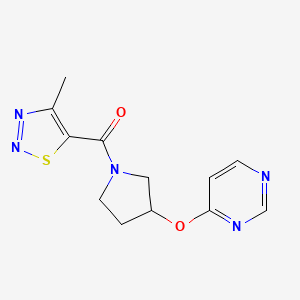
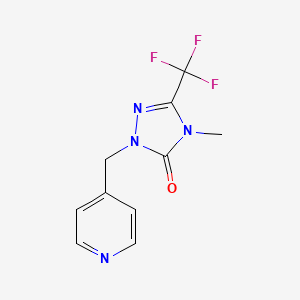
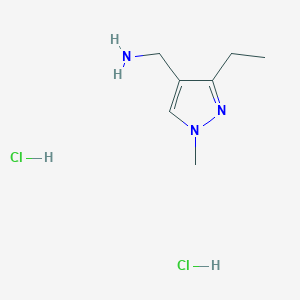
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2821367.png)

![3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline](/img/structure/B2821369.png)
![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B2821370.png)
